molecular formula C12H17N3O3 B14493518 N-(3-Nitrophenyl)-L-leucinamide CAS No. 63277-11-2

N-(3-Nitrophenyl)-L-leucinamide

Cat. No.: B14493518
CAS No.: 63277-11-2
M. Wt: 251.28 g/mol
InChI Key: SOTUAAYDAUWHSE-NSHDSACASA-N
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Description

N-(3-Nitrophenyl)-L-leucinamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the leucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrophenyl)-L-leucinamide typically involves the reaction of 3-nitroaniline with L-leucine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Nitrophenyl)-L-leucinamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: N-(3-Aminophenyl)-L-leucinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitroaniline and L-leucine.

Scientific Research Applications

N-(3-Nitrophenyl)-L-leucinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-L-leucinamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the leucinamide moiety can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(3-Nitrophenyl)glycine: Similar structure but with a glycine moiety instead of leucine.

    N-(4-Nitrophenyl)-L-leucinamide: Similar structure but with the nitro group in the para position.

    N-(3-Aminophenyl)-L-leucinamide: The reduced form of N-(3-Nitrophenyl)-L-leucinamide.

Uniqueness: this compound is unique due to the specific positioning of the nitro group and the presence of the leucinamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

63277-11-2

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-(3-nitrophenyl)pentanamide

InChI

InChI=1S/C12H17N3O3/c1-8(2)6-11(13)12(16)14-9-4-3-5-10(7-9)15(17)18/h3-5,7-8,11H,6,13H2,1-2H3,(H,14,16)/t11-/m0/s1

InChI Key

SOTUAAYDAUWHSE-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

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